molecular formula C15H25N5 B1667028 Ametoctradin CAS No. 865318-97-4

Ametoctradin

Cat. No. B1667028
M. Wt: 275.39 g/mol
InChI Key: GGKQIOFASHYUJZ-UHFFFAOYSA-N
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Patent
US08309751B2

Procedure details

In a 2.5 l jacketed vessel fitted with condenser and water separator, 737 g of o-xylene was initially charged, and 39.5 g of chlorosulfonic acid was added. 191.2 g of 3-amino-1,2,4-triazole and 1254 g of a solution of 2-propionyldecanonitrile (37.7% by weight in o-xylene) were added, and the mixture was heated to reflux. The mixture was stirred under reflux for 12 hours, and the water of reaction formed was removed via a phase separator. Once no more water was separated off, the mixture was cooled to 140° C. and 59.4 g of triethylamine were added. On further cooling, the product precipitated in the form of colorless crystals. At a temperature 105° C., 152.8 g of methanol were added. The mixture was cooled further to 20° C., and the solid formed was separated off. The filtercake was washed with a mixture of 850 g of methanol and 119 g of water and then dried under reduced pressure. This gave 525.5 g of colorless crystals having a content of 98.3% a/a (HPLC). The title compound was obtained as a mixture of two modifications having melting points of 199° C. and 201° C., respectively. Yield: 83.0%.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
191.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
1254 g
Type
reactant
Reaction Step Two
Name
2-propionyldecanonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
737 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
ClS(O)(=O)=O.[NH2:6][C:7]1[N:11]=[CH:10][NH:9][N:8]=1.[C:12]([CH:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:17]#[N:18])(=O)[CH2:13][CH3:14]>O.CC1C=CC=CC=1C>[CH2:13]([C:12]1[C:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[C:17]([NH2:18])[N:8]2[N:9]=[CH:10][N:11]=[C:7]2[N:6]=1)[CH3:14]

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
191.2 g
Type
reactant
Smiles
NC1=NNC=N1
Name
solution
Quantity
1254 g
Type
reactant
Smiles
Name
2-propionyldecanonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)C(C#N)CCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
737 g
Type
solvent
Smiles
CC=1C=CC=CC1C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was removed via a phase separator
CUSTOM
Type
CUSTOM
Details
Once no more water was separated off
ADDITION
Type
ADDITION
Details
59.4 g of triethylamine were added
CUSTOM
Type
CUSTOM
Details
On further cooling, the product precipitated in the form of colorless crystals
ADDITION
Type
ADDITION
Details
At a temperature 105° C., 152.8 g of methanol were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled further to 20° C.
CUSTOM
Type
CUSTOM
Details
the solid formed
CUSTOM
Type
CUSTOM
Details
was separated off
WASH
Type
WASH
Details
The filtercake was washed with a mixture of 850 g of methanol and 119 g of water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=2N(C(=C1CCCCCCCC)N)N=CN2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.